molecular formula C15H10Cl2O3 B1345424 2-Acetoxy-3',5'-dichlorobenzophenone CAS No. 890098-86-9

2-Acetoxy-3',5'-dichlorobenzophenone

Cat. No. B1345424
M. Wt: 309.1 g/mol
InChI Key: UKEDEDIWXFCTEU-UHFFFAOYSA-N
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Description

2-Acetoxy-3’,5’-dichlorobenzophenone is a synthetic organic compound that belongs to the class of benzophenone derivatives. It has a molecular weight of 309.15 .


Molecular Structure Analysis

The molecular formula of 2-Acetoxy-3’,5’-dichlorobenzophenone is C15H10Cl2O3 . The InChI code is 1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)11-6-4-7-12(16)14(11)17/h2-8H,1H3 .

Scientific Research Applications

Photochemistry and Synthetic Applications

  • Studies on the photochemistry of related phenacyl chloride and benzoate derivatives demonstrate significant synthetic potential, showcasing how such compounds can undergo photoreactions to yield various useful intermediates. For instance, the irradiation of alkoxymethyl-substituted acetophenones results in high-yield production of indanone derivatives and isobenzofurans under specific conditions, highlighting the utility of these reactions in synthetic organic chemistry (Plíštil et al., 2006).
  • The palladium-catalyzed cyclization reactions of propargylic carbonates with nucleophiles, leading to the synthesis of substituted 2,3-dihydrofurans and benzofurans, further illustrate the chemical versatility and the potential for creating complex organic structures from simple precursors (Yoshida et al., 2005).

Applications in Material Science

  • In the field of materials science, research on β-substituted 3,4-ethylenedioxy terthiophene monomers for conducting polymer applications showcases the role of functionalized benzophenone derivatives in developing new materials with potential electronic and photonic applications (Pardieu et al., 2013).

Biological Activities

  • The metabolism of UV-filter benzophenone-3 by rat and human liver microsomes has been studied to understand its endocrine-disrupting activity. Such research not only provides insights into the biotransformation of benzophenone derivatives but also underscores the importance of assessing the biological and environmental impacts of chemical compounds widely used in consumer products (Watanabe et al., 2015).

Synthetic Methodologies

  • Innovative synthetic methodologies involving related compounds, such as the synthesis of carbazomycin B through radical arylation of benzene, demonstrate the creative ways in which complex molecules can be constructed. These methods may inspire novel approaches to synthesizing 2-Acetoxy-3',5'-dichlorobenzophenone derivatives with specific biological or material properties (Crich and Rumthao, 2004).

Safety And Hazards

The safety data sheet for 2-Acetoxy-3’,5’-dichlorobenzophenone suggests several precautionary measures. These include avoiding contact with skin and eyes, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-(3,5-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-13(14)15(19)10-6-11(16)8-12(17)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEDEDIWXFCTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641602
Record name 2-(3,5-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-3',5'-dichlorobenzophenone

CAS RN

890098-86-9
Record name 2-(3,5-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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